![molecular formula C46H30 B13083633 2-([1,1'-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene](/img/structure/B13083633.png)
2-([1,1'-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,1’-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of biphenyl and naphthalene groups attached to an anthracene core, which contributes to its stability and luminescent properties. It is commonly used in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent thermal and photophysical properties .
Preparation Methods
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene typically involves a multi-step process. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
2-([1,1’-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced anthracene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic rings of the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent probe in various analytical techniques due to its strong luminescent properties.
Biology: The compound’s fluorescence makes it useful in biological imaging and as a marker in cellular studies.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, where its luminescent properties can be harnessed to target and destroy cancer cells.
Industry: It is widely used in the production of OLEDs and other optoelectronic devices, where its stability and efficiency contribute to the performance of these devices
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene primarily involves its interaction with light. When exposed to light, the compound absorbs photons and transitions to an excited state. It then releases energy in the form of fluorescence as it returns to its ground state. This process is utilized in various applications, such as in OLEDs, where the compound emits light when an electric current is applied .
Comparison with Similar Compounds
Similar compounds to 2-([1,1’-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene include:
9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene: Known for its luminescent properties and used in similar applications.
2-Methyl-9,10-bis(naphthalen-2-yl)anthracene: Another compound used in OLEDs, with slightly different structural properties.
1,3-Bis(1-naphthyl)-5-(2-naphthyl)benzene: Used in optoelectronic devices, with a different arrangement of naphthalene groups
The uniqueness of 2-([1,1’-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene lies in its specific structural arrangement, which provides a balance of stability, luminescence, and reactivity, making it highly suitable for advanced scientific and industrial applications.
Properties
Molecular Formula |
C46H30 |
|---|---|
Molecular Weight |
582.7 g/mol |
IUPAC Name |
9,10-dinaphthalen-2-yl-2-(4-phenylphenyl)anthracene |
InChI |
InChI=1S/C46H30/c1-2-10-31(11-3-1)34-18-20-35(21-19-34)38-26-27-43-44(30-38)46(40-25-23-33-13-5-7-15-37(33)29-40)42-17-9-8-16-41(42)45(43)39-24-22-32-12-4-6-14-36(32)28-39/h1-30H |
InChI Key |
WXIVUNHVLAMNDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=C(C5=CC=CC=C5C(=C4C=C3)C6=CC7=CC=CC=C7C=C6)C8=CC9=CC=CC=C9C=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





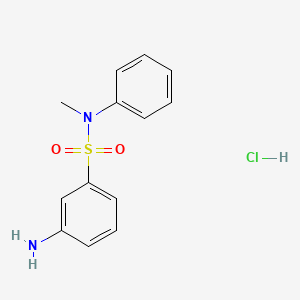
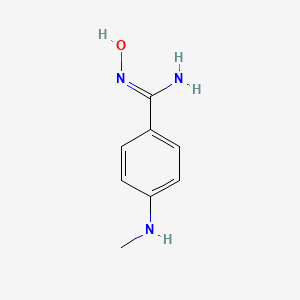

![3-Iodo-2,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13083596.png)
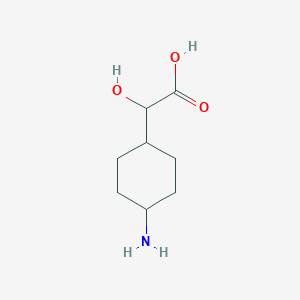
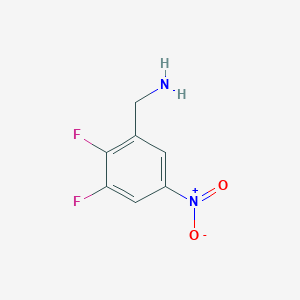
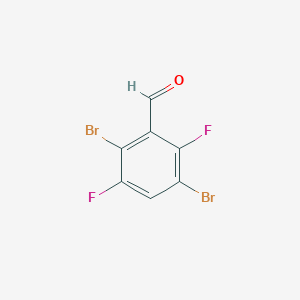


![1-[(1-Methylcyclohexyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13083625.png)

